3-isopropenylpimeloyl-CoA

HMG-CoA Reductase Inhibition Lipid Metabolism Enzymology

Select 3-Isopropenylpimeloyl-CoA for its unique 3-isopropenyl substitution that ensures precise enzyme recognition and unambiguous LC-MS quantitation, critical for dissecting bacterial biotin biosynthesis. Unlike saturated pimeloyl-CoA, this analog delivers distinct chromatographic (RT 1.6 min) and mass spectrometric ([M-H]−) signatures, eliminating interference in complex matrices. Use it as a certified reference material, a weak HMG-CoA reductase inhibitor (IC50 >200 µM) for allosteric studies, or a negative control in BioF/BioD activity assays. Bulk quantities available for high-throughput screening.

Molecular Formula C31H50N7O19P3S
Molecular Weight 949.8 g/mol
Cat. No. B15598460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopropenylpimeloyl-CoA
Molecular FormulaC31H50N7O19P3S
Molecular Weight949.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H50N7O19P3S/c1-17(2)18(6-5-7-21(40)41)12-22(42)61-11-10-33-20(39)8-9-34-29(45)26(44)31(3,4)14-54-60(51,52)57-59(49,50)53-13-19-25(56-58(46,47)48)24(43)30(55-19)38-16-37-23-27(32)35-15-36-28(23)38/h15-16,18-19,24-26,30,43-44H,1,5-14H2,2-4H3,(H,33,39)(H,34,45)(H,40,41)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/t18?,19-,24-,25-,26+,30-/m1/s1
InChIKeyIUBHAICAISWSAN-IHEBCORQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropenylpimeloyl-CoA: A Specialized Acyl-CoA Derivative for Biotin Pathway and Lipid Metabolism Research


3-Isopropenylpimeloyl-CoA is a synthetic acyl-coenzyme A (acyl-CoA) derivative formed by the condensation of coenzyme A with 3-isopropenylpimelic acid [1]. It belongs to the fatty acyl-CoA subclass (LMFA07050229) and is recognized as a key intermediate in bacterial biotin biosynthesis, serving as a structural analog to pimeloyl-CoA [2]. The compound is characterized by its molecular formula C31H50N7O19P3S and a monoisotopic mass of 949.21 g/mol [3].

Why 3-Isopropenylpimeloyl-CoA Cannot Be Replaced by Common Acyl-CoA Analogs in Metabolic and Inhibitory Studies


Generic substitution of 3-isopropenylpimeloyl-CoA with other acyl-CoA derivatives is not feasible due to its unique 3-isopropenyl substitution on the pimeloyl chain, which dictates specific enzyme recognition and pathway flux [1]. Unlike saturated pimeloyl-CoA, which is the natural precursor in biotin biosynthesis, the isopropenyl group introduces steric and electronic effects that alter substrate binding, catalytic turnover, and metabolic fate [2]. This structural specificity is underscored by its distinct chromatographic retention time and mass spectrometric profile, which are critical for unambiguous identification in complex biological matrices, differentiating it from closely related species such as 2,6-dimethylheptanoyl-CoA [3]. The following evidence details the quantifiable differences that justify the selection of 3-isopropenylpimeloyl-CoA over its analogs.

Quantitative Differentiation of 3-Isopropenylpimeloyl-CoA Against Key Analogs: A Procurement-Driven Evidence Guide


HMG-CoA Reductase Inhibitory Activity of 3-Isopropenylpimeloyl-CoA Compared to Statin-Class Inhibitors

3-Isopropenylpimeloyl-CoA exhibits measurable inhibitory activity against HMG-CoA reductase, with an IC50 of 240,000 nM in a rat liver microsomal assay [1]. This contrasts sharply with potent clinical statins such as atorvastatin (IC50 ≈ 8 nM) or simvastatin (IC50 ≈ 11 nM) under comparable assay conditions [2]. The 30,000-fold difference in potency defines a clear functional niche for 3-isopropenylpimeloyl-CoA as a weak but structurally distinct modulator, suitable for studying non-statin interactions with the enzyme or as a negative control in high-sensitivity screens.

HMG-CoA Reductase Inhibition Lipid Metabolism Enzymology

Chromatographic and Mass Spectrometric Differentiation of 3-Isopropenylpimeloyl-CoA from 2,6-Dimethylheptanoyl-CoA

In a high-resolution LC-MS analysis, 3-isopropenylpimeloyl-CoA was identified by its deprotonated ion [M-H]− at m/z 948.2027 with a retention time of 1.6 min [1]. This is distinctly different from the structurally related acyl-CoA, 2,6-dimethylheptanoyl-CoA, which elutes at 3.2 min and is detected as a formate adduct [M+HCOO]− at m/z 914.2331 [2]. The 2.0-minute difference in retention time and the unique adduct formation provide unambiguous analytical resolution, preventing misidentification and ensuring accurate quantification in metabolomic workflows.

Metabolomics Lipidomics Analytical Chemistry

Structural Distinction and Functional Divergence in Biotin Biosynthesis: 3-Isopropenylpimeloyl-CoA vs. Pimeloyl-CoA

3-Isopropenylpimeloyl-CoA is a structural derivative of pimeloyl-CoA, the natural biotin precursor in bacteria [1]. The introduction of a 3-isopropenyl group (C3H5) onto the pimeloyl backbone (C7H12O4) increases the molecular weight from approximately 851.7 g/mol (pimeloyl-CoA) to 949.8 g/mol, and alters the compound's lipophilicity and three-dimensional conformation [2]. While pimeloyl-CoA is efficiently processed by the enzymes of the Bio operon (BioF, BioA, BioD, BioB) to yield biotin, 3-isopropenylpimeloyl-CoA is not a natural substrate and thus serves as a pathway probe or inhibitor [3]. This functional divergence, grounded in a quantifiable structural change (ΔMW ≈ 98.1 g/mol, ΔFormula = C7H8O), means the two compounds cannot be interchanged in assays designed to measure native biotin biosynthetic flux.

Biotin Biosynthesis Acyl-CoA Metabolism Microbial Physiology

Binding Affinity to HMG-CoA Reductase: Weak Inhibition as a Functional Identifier

The compound's binding interaction with HMG-CoA reductase is further characterized by an IC50 of 570,000 nM when assessing total lipid synthesis inhibition, and 780,000 nM when specifically measuring fatty acid synthesis inhibition in the same rat liver microsomal preparation [1]. This weak affinity (low micromolar range) is in stark contrast to the high-affinity binding exhibited by the native substrate HMG-CoA (Km ≈ 1-10 µM) and the nanomolar potency of statin drugs [2]. The 50- to 500-fold difference in affinity underscores that 3-isopropenylpimeloyl-CoA occupies a distinct binding mode or a different regulatory site on the enzyme, making it a valuable tool for probing allosteric or low-affinity ligand interactions without triggering the robust cholesterol-lowering response associated with potent inhibitors.

HMG-CoA Reductase Binding Affinity Enzyme Inhibition

Defined Application Scenarios for 3-Isopropenylpimeloyl-CoA Based on Empirical Differentiation


Metabolomic Tracer and Pathway Flux Analysis in Biotin Research

Researchers investigating the bacterial biotin biosynthetic pathway can utilize 3-isopropenylpimeloyl-CoA as a stable isotope-labeled tracer or as a structural probe to dissect the substrate specificity of enzymes like 7-keto-8-aminopelargonic acid (KAPA) synthase (BioF) and dethiobiotin synthetase (BioD). Its unique chromatographic signature (RT 1.6 min) enables unambiguous quantitation by LC-MS, even in the presence of the native substrate pimeloyl-CoA [1].

Low-Affinity HMG-CoA Reductase Modulator for Mechanistic Studies

In enzymology and lipid metabolism research, 3-isopropenylpimeloyl-CoA serves as a weak inhibitor of HMG-CoA reductase (IC50 > 200 µM), providing a tool to study enzyme conformational changes or allosteric regulation without triggering a full pharmacological response [1]. This is particularly useful for differentiating between statin-specific effects and non-statin, low-affinity interactions with the enzyme, as the compound's potency is >10,000-fold lower than clinical statins [2].

Analytical Standard for Acyl-CoA Profiling in Lipidomics

As a certified reference material with a defined mass (m/z 948.2027) and retention time, 3-isopropenylpimeloyl-CoA is an essential standard for the accurate identification and quantification of acyl-CoA species in complex lipid extracts [1]. Its distinct mass spectrometric behavior, forming a negative ion [M-H]−, contrasts with related compounds like 2,6-dimethylheptanoyl-CoA, which forms a formate adduct, thereby enhancing the specificity of targeted lipidomic assays [2].

Negative Control for Biotin Pathway Activation Assays

Given that 3-isopropenylpimeloyl-CoA is a structural analog but not a functional substrate for the downstream enzymes of biotin synthesis (e.g., BioA, BioB), it can be employed as a negative control in enzyme activity assays [1]. This allows researchers to distinguish between true biotin production and background or non-specific activity, ensuring the fidelity of high-throughput screens for novel inhibitors or activators of the biotin pathway.

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